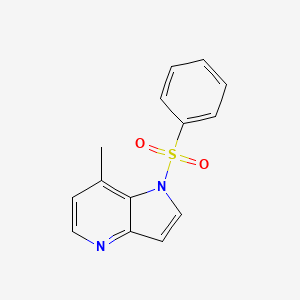
3-(二甲氨基)-2-苯基丙酸盐酸盐
描述
“3-(Dimethylamino)propionic Acid Hydrochloride” is a useful reagent for the preparation of biologically active small molecules . It is commonly used as a building block in the synthesis of various organic compounds.
Molecular Structure Analysis
The empirical formula for “3-(Dimethylamino)propionic Acid Hydrochloride” is C5H11NO2·HCl, and its molecular weight is 153.61 .
Physical and Chemical Properties Analysis
“3-(Dimethylamino)propionic Acid Hydrochloride” is a solid at 20 degrees Celsius. It has a melting point of 186.0 to 192.0 °C. It is soluble in water .
科学研究应用
羟基肉桂酸的抗氧化活性
羟基肉桂酸是一类与苯丙烷有关的化合物,在体外和体内均表现出显着的抗氧化活性。它们存在于各种食物组中,有助于促进健康和降低疾病风险。它们的抗氧化特性归因于它们清除各种自由基和作为断链抗氧化剂的能力 (Shahidi & Chandrasekara, 2010)。
咖啡酸衍生物在药物开发中的应用
咖啡酸 (CA) 及其衍生物已显示出广泛的生物活性,使其在药物开发中得到探索。CA 可作为模板,用于创建对与氧化应激相关的疾病具有潜在治疗意义的新化学实体。与目前市售药物合成酯、酰胺和杂化物是开发具有治疗应用的衍生物的一种策略 (Silva, Oliveira, & Borges, 2014)。
咖啡酸在阿尔茨海默病中的药理作用
咖啡酸 (CA) 及其共轭衍生物已显示出对各种试剂和阿尔茨海默病 (AD) 实验模型诱导的毒性具有保护作用。这些作用包括整体抗氧化作用、特定的抗炎机制以及与 β-淀粉样蛋白形成、聚集和神经毒性的相互作用,突出了 CA 作为抗 AD 治疗剂的潜力 (Habtemariam, 2017)。
咖啡酸及其衍生物的保护作用
咖啡酸及其衍生物,如咖啡酸苯乙酯和迷迭香酸,在各种生物背景下表现出抗氧化和其他保护作用。它们的治疗潜力从抗炎到抗癌作用,强调了结构效应对其抗氧化活性的重要性 (Wang, Snooks, & Sang, 2020)。
安全和危害
生化分析
Biochemical Properties
The biochemical properties of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride are not fully understood at this time. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary research suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride in animal models are currently limited. It is anticipated that the effects of the compound will vary with different dosages, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
The compound is likely to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride within cells and tissues is a complex process that is likely to involve various transporters and binding proteins. The compound may also have effects on its own localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
3-(dimethylamino)-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-10(11(13)14)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADXIFWYJCAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)








![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)

